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Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

Cat. No.: B1268042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetamido-5-bromobenzoic acid, a key intermediate in various synthetic applications,

including pharmaceutical development. The following sections detail its mass spectrometry,

infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with

generalized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Acetamido-5-bromobenzoic acid is C₉H₈BrNO₃, with a molecular

weight of 258.07 g/mol .[1] The key spectroscopic data are summarized in the tables below for

easy reference and comparison.

Mass Spectrometry Data
Mass spectrometry of 2-Acetamido-5-bromobenzoic acid was performed using electron

ionization (EI). The resulting mass spectrum is characterized by a prominent molecular ion

peak and several key fragments.
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m/z Value Relative Intensity Assignment

257/259 Major
[M]⁺, Molecular ion (presence

of Br isotopes)

215/217 High
[M-C₂H₃O]⁺, Loss of acetyl

group

197/199 Moderate
[M-C₂H₃O-H₂O]⁺, Subsequent

loss of water

Table 1: Key mass spectrometry peaks for 2-Acetamido-5-bromobenzoic acid.[1]

Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Acetamido-5-bromobenzoic acid reveals characteristic absorption

bands corresponding to its principal functional groups. The data presented here is typical for a

solid sample analyzed by Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR)

spectroscopy.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3250 Medium N-H stretch (Amide)

~1700 Strong C=O stretch (Carboxylic acid)

~1670 Strong C=O stretch (Amide I)

~1600, 1480 Medium-Strong C=C stretch (Aromatic ring)

~1540 Medium N-H bend (Amide II)

~1250 Strong C-O stretch (Carboxylic acid)

~820 Strong
C-H bend (Aromatic, out-of-

plane)

~600 Medium C-Br stretch
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Table 2: Characteristic infrared absorption bands for 2-Acetamido-5-bromobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule. The following data are predicted values and may vary slightly

based on the solvent and experimental conditions.

¹H NMR (Proton NMR)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~11.0 Singlet (broad) 1H COOH

~9.8 Singlet 1H NH

~8.2 Doublet 1H Ar-H

~7.8 Doublet of doublets 1H Ar-H

~7.6 Doublet 1H Ar-H

~2.1 Singlet 3H CH₃

Table 3: Predicted ¹H NMR chemical shifts for 2-Acetamido-5-bromobenzoic acid.

¹³C NMR (Carbon-13 NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1268042?utm_src=pdf-body
https://www.benchchem.com/product/b1268042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~170 C=O (Carboxylic acid)

~169 C=O (Amide)

~140 Ar-C (quaternary)

~138 Ar-C (CH)

~125 Ar-C (CH)

~122 Ar-C (quaternary)

~118 Ar-C (CH)

~115 Ar-C (quaternary)

~24 CH₃

Table 4: Predicted ¹³C NMR chemical shifts for 2-Acetamido-5-bromobenzoic acid.

Experimental Protocols
The following sections outline generalized procedures for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-Acetamido-5-bromobenzoic acid in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of a reference standard (e.g., tetramethylsilan, TMS) if required.

¹H and ¹³C NMR Acquisition:
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

optimize homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (2-5

seconds) and a larger number of scans are typically required due to the lower natural

abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the powdered 2-Acetamido-5-bromobenzoic acid sample onto the

center of the ATR crystal.

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure

good contact with the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).
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If using a direct insertion probe, the sample is heated to induce vaporization into the ion

source.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

The resulting ions are accelerated and separated by the mass analyzer according to their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 2-Acetamido-5-bromobenzoic acid.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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